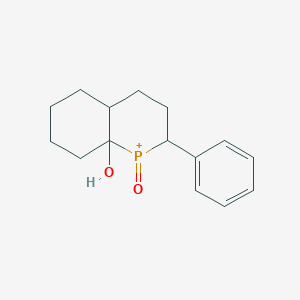
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydroxyl group, a phenyl group, and a decahydrophosphinolin-1-ium core, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium typically involves multi-step organic reactions. One common method includes the oxidation of 8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene using monoperphthalic acid . This reaction leads to the formation of intermediate compounds, which are further processed to yield the desired product. The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxo-derivatives, while reduction reactions can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium can be compared with other similar compounds, such as:
8a-Methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: A precursor in its synthesis.
2- (2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone: Another related compound formed under similar reaction conditions.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which distinguish it from other related compounds.
Propiedades
Número CAS |
57055-29-5 |
|---|---|
Fórmula molecular |
C15H20O2P+ |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-oxo-2-phenyl-2,3,4,4a,5,6,7,8-octahydrophosphinolin-1-ium-8a-ol |
InChI |
InChI=1S/C15H20O2P/c16-15-11-5-4-8-13(15)9-10-14(18(15)17)12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/q+1 |
Clave InChI |
VWBRZFAMMAUJBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)CCC([P+]2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


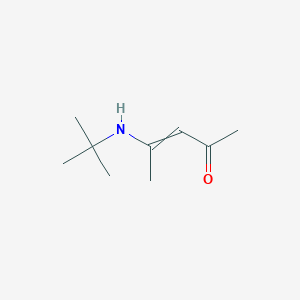

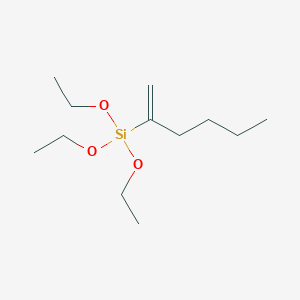
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
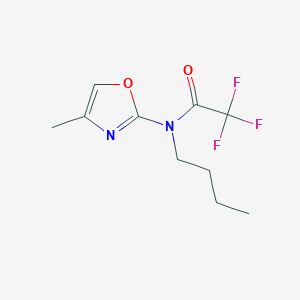
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

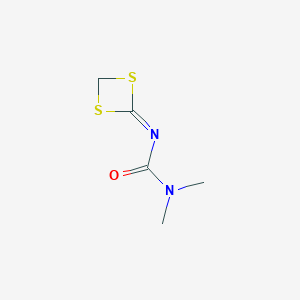
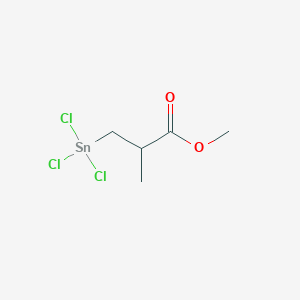
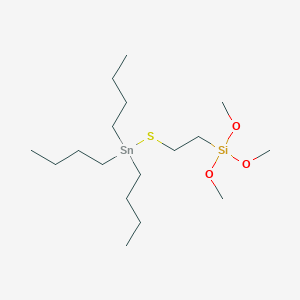


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

